1-(1-carboxypropyl)-1H-pyrazole-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

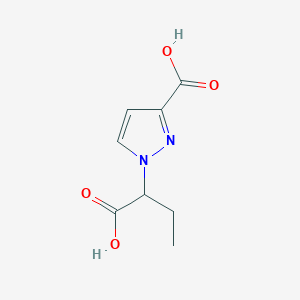

1-(1-Carboxypropyl)-1H-pyrazole-3-carboxylic acid, commonly referred to as 1CPPCA, is an organic compound with a molecular formula of C5H6N2O4. It is a white crystalline powder that is soluble in water and has a low melting point of about 130°C. 1CPPCA is an important intermediate in the synthesis of pyrazole-based drugs, and it has been used in many scientific research applications due to its unique properties.

Scientific Research Applications

Dye Removal

- Scientific Field : Environmental Science .

- Summary of the Application : Carboxypropylated lignosulfonates were used for dye removal .

- Methods of Application : 1-carboxypropyl and 5-carboxypentyl lignosulfonates were synthesized using 2-chlorobutanoic acid and 6-chlorohexanoic acid as carboxylate group donors via S N 1 and S N 2 mechanisms, respectively .

- Results or Outcomes : 1-Carboxypropyl and 5-carboxypentyl lignosulfonates with the charge densities of −3.45 and −2.94 meq g −1 and molecular weights of 87,900 and 42,400 g·mol −1 were produced, respectively, under mild conditions .

Catalyst for CO2 and Epoxide Cycloaddition

- Scientific Field : Chemistry .

- Summary of the Application : Carboxylic acid functionalized imidazolium-based ionic liquids were used as catalysts for the cycloaddition of CO2 and epoxides .

- Methods of Application : A series of imidazolium-based ionic liquids having carboxylic acid moieties were synthesized and used as homogeneous catalysts to synthesize cyclic carbonates from CO2 and epoxides .

- Results or Outcomes : Carboxylic-acid-functionalized ionic liquids showed better catalytic activity in the coupling reaction of CO2 and styrene oxide for the production of styrene carbonate than did hydroxyl-functionalized ionic liquids and conventional ionic liquids without any functional moieties .

Wastewater Treatment

- Scientific Field : Environmental Engineering .

- Summary of the Application : Carboxypropylated and carboxypentylated lignosulfonates were used for removing ethyl violet (EV) dye from a simulated solution .

- Methods of Application : 1-carboxypropyl and 5-carboxypentyl lignosulfonates were synthesized using 2-chlorobutanoic acid and 6-chlorohexanoic acid as carboxylate group donors via SN1 and SN2 mechanisms, respectively . These were then applied as coagulants for removing EV dye from a simulated solution .

- Results or Outcomes : The carboxylate content and degree of substitution (DS) of the 1-CPRLS product were 2.37 mmol g 1 and 0.70 mol mol 1, while those of 5-CPELS products were 2.13 mmol g 1 and 0.66 mol mol 1, respectively .

Synthesis of Zwitterionic Compounds

- Scientific Field : Organic Chemistry .

- Summary of the Application : The use of γ-aminobutyric acid (GABA) as a starting material in a multicomponent reaction has resulted in the preparation of the zwitterionic 1,3-bis(3-carboxypropyl)imidazole (bcpim) .

- Methods of Application : The synthesis of this imidazole derivative was achieved in a one-pot procedure with stoichiometric amounts of the corresponding reagents (formaldehyde, glyoxal, and GABA in a 1:1:2 ratio) .

- Results or Outcomes : This method resulted in a straightforward and effective methodology, meaning a significant improvement from a sustainable point of view .

Treatment of Non-Small Cell Lung Cancer

- Scientific Field : Pharmacology .

- Summary of the Application : Theophylline derivatives containing 1,2,3-triazole have been synthesized for the treatment of non-small cell lung cancer .

- Methods of Application : Theophylline was linked with different azide compounds to synthesize a new type of 1,2,3-triazole ring-containing theophylline derivatives .

- Results or Outcomes : Some theophylline1,2,3-triazole compounds showed good tumor-suppressive efficacy. Especially, derivative d17 showed strong antiproliferative activity against a variety of cancer cells in vitro .

Fabrication of Silica/Epoxy Nanocomposites

- Scientific Field : Materials Science .

- Summary of the Application : Sol–gel chemistry has been used for the production of silica/epoxy nanocomposites .

- Methods of Application : The “extra situ” strategy enables the creation of nanocomposites containing highly engineered nanoparticles .

- Results or Outcomes : The “in situ” approach is a very promising synthesis route that allows us to produce, in a much easier and eco−friendly manner, properly flame−retarded silica/epoxy nanocomposites endowed with very interesting properties .

properties

IUPAC Name |

1-(1-carboxypropyl)pyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4/c1-2-6(8(13)14)10-4-3-5(9-10)7(11)12/h3-4,6H,2H2,1H3,(H,11,12)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJGFJPMMQPBYTJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)N1C=CC(=N1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-carboxypropyl)-1H-pyrazole-3-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-5-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid](/img/structure/B1344921.png)

![2-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1344961.png)

![4-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid](/img/structure/B1344962.png)

![4-[(2-Chloro-4-fluorobenzyl)oxy]-3-ethoxybenzoic acid](/img/structure/B1344964.png)

![3-Methoxy-2-[(3-methylbenzyl)oxy]benzoic acid](/img/structure/B1344965.png)